1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one
Description
The compound 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one belongs to the class of [1,2]dithiolo[3,4-c]quinoline derivatives. These molecules are characterized by a fused tricyclic core comprising a quinoline ring system, a 1,2-dithiolo moiety, and a thioxo group. The substitution at position 5 with a 2-methylbutan-1-one group and the presence of a methoxy group at position 8 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S3/c1-6-10(2)16(20)19-13-8-7-11(21-5)9-12(13)14-15(18(19,3)4)23-24-17(14)22/h7-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJLGALDSJCEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced by reacting the quinoline derivative with a suitable sulfur donor, such as Lawesson’s reagent, under controlled conditions.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.
Final Coupling: The final step involves coupling the quinoline derivative with 2-methylbutan-1-one using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as conducting polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dithiolo ring and methoxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
- Lipophilicity (XLogP3): The target compound’s predicted XLogP3 (~2.5) is lower than 2m (3.8) due to the absence of a fluorobenzoyl group but higher than the triazole-containing analog (2.4, ) .
- Hydrogen Bonding: The methoxy and thioxo groups in the target compound contribute to its hydrogen bond acceptor count (~8), similar to 2k (9 acceptors) but higher than 2m (7) .
Spectral and Analytical Data
- NMR and HRMS: Derivatives like 2k () show distinct ¹³C NMR peaks for the isoindole-dione moiety (δ 170–180 ppm for carbonyl groups) and HRMS signals at m/z 534.09 [M+H]⁺ . These patterns suggest that the target compound would exhibit analogous spectral features for its ketone and dithiolo groups.
- Chromatographic Behavior: Compounds such as 2n () demonstrate retention times <5 min in reverse-phase HPLC, indicating moderate polarity, a trait likely shared by the target molecule .
Biological Activity
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure includes a quinoline core fused with a dithiolo ring system, which contributes to its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound features a distinctive molecular structure characterized by the following components:
- Quinoline Core : Provides a basis for various biological interactions.
- Dithiolo Ring : Imparts unique chemical properties that enhance biological activity.
- Methoxy Group : Located at the 8th position, this group influences solubility and reactivity.
The IUPAC name for this compound is 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one. Its molecular formula is with a molecular weight of approximately 385.56 g/mol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Inhibition of Kinases : Research using PASS Online software identified several derivatives of dithioloquinoline that exhibit significant inhibitory activity against various kinases involved in cancer progression. Notably, compounds derived from this class demonstrated IC50 values as low as 0.25 μM against NPM1-ALK kinase .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | NPM1-ALK | 0.25 |
| 2b | NPM1-ALK | 0.54 |
| 2c | cRAF | 0.78 |
| 2q | JAK3 | 0.46 |
These findings suggest that derivatives of this compound may serve as promising candidates for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal and Antibacterial Effects : Studies have shown that certain derivatives exhibit antimicrobial activity that surpasses traditional antibiotics like ampicillin and ketoconazole. The dithioloquinoline derivatives were found to have superior antifungal effects compared to reference drugs .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound interacts with specific enzymes or receptors, modulating their activity. The presence of sulfur atoms in the dithiolo ring enhances binding affinity to these targets.
Study on Antitumor Activity
In one study focused on the synthesis of new dithioloquinoline derivatives, researchers reported significant antitumor activity against human cancer cell lines such as A549 (lung cancer) and C6 (glioma). The results indicated that certain compounds induced apoptosis at rates higher than standard chemotherapy agents like cisplatin .
In Vivo Studies
In vivo studies are necessary to confirm the efficacy of these compounds in living organisms. Preliminary data suggest potential for use in combination therapies to enhance overall treatment efficacy against multifactorial diseases.
Q & A
Q. What are the critical steps in synthesizing 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one, and how is purity ensured?
The synthesis involves multi-step organic reactions, including cyclization of dithioloquinoline precursors and subsequent acylation. Key steps include:
- Thione formation : Reaction of quinoline derivatives with sulfurizing agents (e.g., Lawesson’s reagent) to introduce the thioxo group .
- Acylation : Coupling with 2-methylbutanoyl chloride under inert conditions.
Purity is validated via HPLC-HRMS-ESI (high-resolution mass spectrometry) and NMR (e.g., 13C spectra for carbonyl confirmation) .
Q. How do structural features like the dithioloquinoline core influence this compound’s reactivity?
The dithiolo[3,4-c]quinoline framework provides:
- Electron-deficient regions : Enhances electrophilic substitution potential at the quinoline ring.
- Thione sulfur : Acts as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions.
Experimental verification includes X-ray crystallography (for spatial arrangement) and FT-IR (to confirm thione C=S stretching at ~1200 cm⁻¹) .
Q. What standard analytical techniques are used to characterize this compound’s stability under varying pH?
- Kinetic stability assays : Monitor degradation via UV-Vis spectroscopy at pH 1–13.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- HPLC-DAD : Detect byproducts under accelerated degradation conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?
- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HeLa, HEK293) to identify threshold effects.
- Mechanistic studies : Apply RNA sequencing to compare gene expression profiles at varying concentrations.
- Structural analogs : Compare with derivatives (e.g., 8-ethoxy or 4,4-diethyl variants) to isolate substituent-specific effects .
Q. What experimental designs are optimal for studying environmental fate, such as biodegradation or photolysis?
- OECD 301F respirometry : Measure aerobic biodegradation in activated sludge.
- Photolytic chambers : Expose to UV-C (254 nm) and analyze degradation via LC-MS/MS .
- QSAR modeling : Predict persistence using logP and topological polar surface area (TPSA) .
Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to prioritize synthetic targets.
- Validation : Cross-reference computational predictions with experimental HPLC-UV yields of derivatives .
Q. What strategies address low yields in large-scale synthesis?
- Flow chemistry : Optimize exothermic steps (e.g., acylation) with continuous reactors.
- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps.
- DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios (e.g., DMF/EtOH) and reaction times .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines , focusing on assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal assays : Validate cytotoxicity claims via Annexin V/PI flow cytometry (apoptosis) and LDH release (membrane integrity) .
Q. Why do solubility predictions (e.g., logS) often conflict with experimental data?
- Limitations of logP-based models : They underestimate hydrogen-bonding capacity of the thione group.
- Experimental refinement : Use shake-flask method with PBS/octanol partitioning to measure true solubility .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in –21 for NMR and HRMS validation.
- Biological testing : Align with OECD guidelines for reproducibility ().
- Computational tools : Utilize Gaussian or ORCA for DFT calculations ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
